BH3I-2
Overview
Description
BH3I-2 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple halogen atoms (iodine and chlorine) and a sulphonyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
BH3I-2’ primarily targets the Bcl-2 family of proteins , specifically the BH3 domain . The Bcl-2 family proteins play a crucial role in regulating apoptosis, a process of programmed cell death . This compound’ inhibits the binding of the Bak BH3 peptide to Bcl-xL, a protein in the Bcl-2 family .
Mode of Action
This compound’ inhibits the heterodimerization between Bcl-2 family members, which is mediated by the BH3 domain . This inhibition blocks the anti-apoptotic activities of Bcl-2 family members, thereby inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound’ is the apoptotic signaling pathway . Most apoptotic signaling pathways converge on the mitochondrion, which releases cytochrome c, leading to the activation of the caspase-9/caspase-3 cascade . By inhibiting the anti-apoptotic activities of Bcl-2 family members, this compound’ disrupts this pathway and triggers apoptosis .
Result of Action
The primary result of this compound’ action is the induction of apoptosis . By inhibiting the anti-apoptotic activities of Bcl-2 family members, this compound’ triggers the apoptotic signaling pathway, leading to programmed cell death . This makes this compound’ a potential therapeutic agent for conditions where apoptosis is inhibited, such as in certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BH3I-2 typically involves multiple steps, including halogenation, sulphonylation, and amide formation. One common synthetic route may include:
Halogenation: Introduction of iodine and chlorine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Sulphonylation: Introduction of the sulphonyl group using reagents such as sulfonyl chlorides in the presence of a base.
Amide Formation: Coupling of the sulphonylated intermediate with an amine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
BH3I-2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or reduce the sulphonyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or desulphonylated products.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
BH3I-2 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
BH3I-2: Characterized by the presence of iodine, chlorine, and sulphonyl groups.
3-Iodo-5-chloro-N-[2-chloro-5-((4-bromophenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-5-chloro-N-[2-chloro-5-((4-methylphenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen and sulphonyl groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQWEPDCQCNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364636 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315195-18-7 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BH3I-2' and what is its mechanism of action?
A1: this compound', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].
Q2: What types of cancer cells have shown sensitivity to this compound' in preclinical studies?
A2: this compound' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:
- Pancreatic cancer cells [, ]
- Colorectal cancer cells []
- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []
- Leukemic cells [, , ]
- Malignant glioma cells [, , ]
- Breast cancer cells []
Q3: How does this compound' impact mitochondrial function?
A3: this compound' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, this compound' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].
Q4: Does this compound' induce the same effects on mitochondria as other Bcl-2 inhibitors?
A4: Not necessarily. While this compound' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, this compound' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].
Q5: Does Bcl-2 overexpression influence the sensitivity of cells to this compound'?
A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to this compound'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.
Q6: How does this compound' interact with other anti-cancer agents?
A6: this compound' has shown synergistic effects with other anti-cancer agents, such as:
- TRAIL: In leukemic cells, this compound' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].
- Chemotherapy: In thyroid carcinoma cells, this compound' enhances the cytotoxic effects of doxorubicin and bortezomib [].
- Temozolomide: In malignant glioma cells, this compound' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].
Q7: Are there any known resistance mechanisms to this compound'?
A7: While not extensively studied for this compound' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.